molecular formula C15H10FN3O3S2 B5421116 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B5421116
M. Wt: 363.4 g/mol
InChI Key: GQORCTHQZBLDAT-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic organic compound that features a benzothiazole moiety linked to a fluoro-nitrophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of Sulfanyl Group: The benzothiazole can then be reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the benzothiazole derivative with 4-fluoro-3-nitroaniline in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole moieties are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents.

    Anti-inflammatory Agents: Some derivatives are studied for their anti-inflammatory properties.

Industry

    Dyes and Pigments: Benzothiazole compounds are used in the synthesis of dyes and pigments.

    Polymer Additives: These compounds can be used as stabilizers or additives in polymer production.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide: Lacks the fluoro-nitrophenyl group.

    N-(4-Fluoro-3-nitrophenyl)acetamide: Lacks the benzothiazole moiety.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the fluoro and nitro substituents on the phenyl ring.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide is unique due to the presence of both the benzothiazole and fluoro-nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3S2/c16-10-6-5-9(7-12(10)19(21)22)17-14(20)8-23-15-18-11-3-1-2-4-13(11)24-15/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQORCTHQZBLDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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